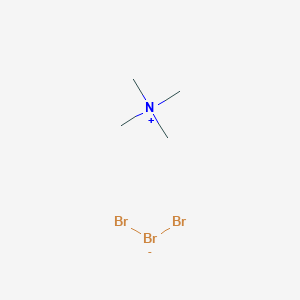
4-Chloro-2-(1H-pyrazol-3-yl)phenol
Overview
Description
4-Chloro-2-(1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C9H7ClN2O. It is a heterocyclic compound that contains both a pyrazole ring and a phenol group.
Mechanism of Action
Mode of Action
It is known to undergo a mannich reaction with n,n′ -bis (methoxymethyl)diaza-18-crown-6 to afford nch 2 n-linked bis (3- (5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted diazacrown ether . This suggests that it may interact with its targets through covalent bonding or other chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(1H-pyrazol-3-yl)phenol These factors could include pH, temperature, presence of other molecules, and more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1H-pyrazol-3-yl)phenol typically involves the Mannich reaction. In this process, 4-chloro-2-hydroxybenzaldehyde reacts with hydrazine hydrate to form the pyrazole ring. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Properties
IUPAC Name |
4-chloro-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGLUMYOLOAXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297402 | |
| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18704-67-1 | |
| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-2-(1H-pyrazol-3-yl)phenol in the synthesis of new compounds?
A: this compound serves as a valuable building block in organic synthesis. Specifically, it plays a key role in the Mannich reaction, leading to the formation of novel diazacrown ether derivatives. [] This reaction is crucial for creating compounds with potential applications in metal ion complexation, particularly for barium ions. []
Q2: The research mentions the synthesis of "novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands." What is the connection between these ligands and this compound?
A: While this compound itself doesn't directly appear in the final structure of 8-hydroxyquinoline-containing diaza-18-crown-6 ligands, it acts as a precursor in their synthesis. The research utilizes the Mannich reaction with this compound to create a specific type of diazacrown ether. [] This synthesized diazacrown ether can then be further modified or used as a building block to ultimately create the 8-hydroxyquinoline-containing diaza-18-crown-6 ligands.
Q3: The research highlights the potential of certain synthesized compounds as "chromophoric or fluorophoric sensors." Can you elaborate on this aspect in relation to the use of this compound?
A: The research suggests that the metal ion complexes formed with some of the synthesized ligands, which are derived using this compound as a starting material, exhibit distinct UV-visible spectral changes. [] This property indicates their potential to act as chromophoric sensors, meaning they change color upon binding to specific metal ions. This color change allows for the detection and potentially the quantification of those metal ions in a given solution. Similarly, the potential for fluorophoric behavior suggests these complexes might emit fluorescence upon metal ion binding, offering another sensitive detection method.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















